molecular formula C19H17N3O3S B2813421 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035018-81-4

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2813421
CAS No.: 2035018-81-4
M. Wt: 367.42
InChI Key: HVJAAPHAEMEXIK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic acrylamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazole ring, a thiophene moiety, and a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, which are pharmacologically relevant motifs. Such structural complexity aligns with trends in drug discovery to optimize pharmacokinetics and target selectivity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(5-3-14-2-4-17-18(10-14)25-13-24-17)20-11-16(15-6-9-26-12-15)22-8-1-7-21-22/h1-10,12,16H,11,13H2,(H,20,23)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAAPHAEMEXIK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Intermediate: Starting from a suitable precursor, such as 1H-pyrazole, the intermediate can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Thiophene Derivative Synthesis: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole moiety can be synthesized through a condensation reaction involving catechol and a suitable aldehyde.

    Final Coupling and Amide Formation: The final step involves coupling the synthesized intermediates and forming the acrylamide linkage through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) suggest strong antibacterial activity, indicating potential therapeutic applications in treating infections.

Antioxidant Activity

The compound has demonstrated notable antioxidant properties in various assays. It effectively scavenges free radicals in DPPH and hydroxyl radical scavenging assays, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the pyrazole and thiophene structures.

Anti-inflammatory Activity

In preclinical models, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as alpha-amylase. The presence of specific functional groups enhances its capacity to inhibit enzyme activity effectively, which may be beneficial for managing conditions like diabetes.

Case Studies

StudyFindings
Antimicrobial PropertiesSignificant inhibition against multiple bacterial and fungal strains with low MIC values.
Antioxidant ActivityStrong scavenging effects in DPPH assays indicate potential for oxidative stress management.
Anti-inflammatory EffectsCompounds exhibited significant reduction in TNF-α and IL-6 levels in vitro.
Alpha-Amylase InhibitionCertain derivatives displayed higher inhibition rates compared to acarbose, indicating potential for diabetes management.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
  • Thiophene Substitution : Introduced via cross-coupling reactions using thiophene derivatives.
  • Acrylamide Formation : Accomplished by reacting an appropriate amine with an acrylamide precursor.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain, thereby influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison with Analogous Compounds

Compound Name Structural Features Molecular Weight* Key Interactions/Activities References
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide Pyrazole, thiophen-3-yl, benzo[d][1,3]dioxol ~413.4 (estimated) Potential π-π stacking (benzo[d][1,3]dioxol), hydrophobic (thiophene), H-bonding (acrylamide)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Thien-2-yl, nitro group, propyl chain ~413.3 Nitro group enhances electrophilicity; thiophene-2-yl may alter binding orientation
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (3) Cyano group, thiophen-2-yl, phenylpyrazole ~360.4 Cyano group improves solubility; thiophene-2-yl favors planar interactions
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, dimethoxyphenyl ~354.4 Methoxy groups enhance metabolic stability; benzothiazole aids in metal coordination
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide Furan, methylphenyl, cyano group ~426.5 Furan increases rigidity; cyano group may reduce bioavailability

*Molecular weights estimated based on structural formulas.

Key Structural Differences:

  • Heterocyclic Substitutions : The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl (e.g., compound 5112 ), which may alter binding pocket orientation.
  • Electron-Withdrawing/Donating Groups: Unlike nitro (compound 5112) or cyano (compound 3 ) substituents, the benzo[d][1,3]dioxol group provides electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets.
  • Backbone Flexibility : The ethyl linker between pyrazole and thiophene in the target compound introduces rotatable bonds (~7 estimated), which may affect oral bioavailability compared to rigid analogs like furan-containing derivatives .

Research Findings and Pharmacokinetic Insights

Molecular Docking and Target Interactions

While specific docking data for the target compound is unavailable, structurally related acrylamides exhibit selective binding to cyclooxygenase-2 (COX-2) and kinase domains. For example, benzo[d][1,3]dioxol-containing analogs engage in π-π stacking with Tyr355 and Val116 in COX-2, similar to the potent inhibitor C6 . The thiophene moiety may further stabilize binding via sulfur-mediated hydrophobic interactions, as seen in thiophene-based kinase inhibitors .

Pharmacokinetic Properties

  • Lipinski’s Rule of Five: The compound’s molecular weight (~413.4), H-bond donors (≤2), and acceptors (≤8) suggest compliance with Lipinski’s criteria, predicting good oral absorption .
  • Topological Polar Surface Area (TPSA) : Estimated TPSA of ~85 Ų (based on acrylamide and heterocyclic groups) aligns with moderately high absorption (fractional absorption ~70–80%) .
  • sp³ Hybridization (Fsp³) : The Fsp³ value (~0.35) is slightly below the optimal threshold (≥0.42), indicating moderate saturation but sufficient for synthetic feasibility .

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The molecular structure includes a pyrazole moiety, which is known for various pharmacological properties, and thiophene and benzo[d][1,3]dioxole rings that contribute to its biological efficacy.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₅N₃O₂S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 2035036-34-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding, while the thiophene and benzo[d][1,3]dioxole rings facilitate π-π stacking interactions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes. A study reported IC₅₀ values for related compounds that indicate strong anti-inflammatory potential comparable to standard drugs like diclofenac .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Pyrazoles have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have highlighted the effectiveness of pyrazole derivatives against different cancer cell lines, showcasing their ability to induce cytotoxic effects .

Antimicrobial Activity

Pyrazole derivatives also demonstrate antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and exhibit antifungal activity, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A series of substituted pyrazoles were synthesized and evaluated for their COX inhibition activity. The most potent compounds displayed IC₅₀ values significantly lower than standard anti-inflammatory drugs .
  • Anticancer Screening :
    • In vitro studies on various cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, indicating their potential as anticancer agents .
  • Antimicrobial Evaluation :
    • Pyrazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC₅₀ Value (μg/mL)Reference
Compound AAnti-inflammatory54.65
Compound BAnticancer60.56
Compound CAntimicrobial30.95

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthesis yield of this acrylamide derivative?

  • Methodological Answer : Synthesis involves multi-step routes, starting with preparation of pyrazole and thiophene intermediates (e.g., via hydrazine hydrate and acetylacetone under acidic conditions) followed by coupling with 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride. Optimize yield by:

  • Reagent selection : Use fresh acryloyl chloride to avoid hydrolysis side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of pyrazole and acrylamide groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Validates molecular weight (expected [M+H]⁺: ~414.465) .
  • IR : Amide C=O stretch at ~1650 cm⁻¹ and benzo[d][1,3]dioxole C-O-C at ~1250 cm⁻¹ .

Q. How are common impurities identified during synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects unreacted intermediates (e.g., residual thiophen-3-yl ethylamine at retention time ~4.2 min) .
  • TLC monitoring : Use silica plates with UV visualization; Rf values for target compound (~0.5 in EtOAc/hexane 1:1) .

Q. What are standard protocols for assessing in vitro stability?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9, 37°C, 24h) and quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma stability : Use human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Test substituent effects (e.g., replacing benzo[d][1,3]dioxole with furan reduces COX-2 inhibition by ~40%) .
  • Orthogonal assays : Validate anticancer activity via both MTT and clonogenic assays to rule out false positives .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LN1 for kinase targets); prioritize poses with hydrogen bonds to pyrazole N1 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of acrylamide-target complexes .

Q. How do reaction mechanisms differ between thiophene and furan analogs?

  • Methodological Answer :

  • Kinetic studies : Monitor nucleophilic substitution rates (UV-Vis at 280 nm) with thiophene vs. furan intermediates; thiophene shows 2x faster reactivity due to sulfur’s electron-rich nature .
  • Isotopic labeling : Use ¹⁸O-labeled acryloyl chloride to track carbonyl oxygen retention in final product .

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Methodological Answer :

  • Exothermic control : Use jacketed reactors for acryloyl chloride coupling to prevent thermal degradation .
  • Solvent recovery : Implement distillation for DMF reuse, reducing costs by ~30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.